Lipophilicity Shift (XLogP3): N,3‑Dimethylbutanimidamide Free Base vs. Unsubstituted Butanimidamide Free Base
The calculated partition coefficient (XLogP3) for 3,3‑dimethylbutanimidamide free base is 0.9, substantially higher than that of the unsubstituted butanimidamide free base (estimated XLogP3 ≈ 0.3 based on C4 vs. C6 backbone) [1]. This 0.6 log unit increase translates to an approximately 4‑fold higher predicted membrane permeability in passive diffusion models, which directly impacts cell‑based assay performance and oral bioavailability potential [1]. For procurement, this means the dimethyl analog is preferred when greater lipophilicity is required without introducing heteroatoms or extended alkyl chains.
| Evidence Dimension | Computed lipophilicity (XLogP3, free base) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (3,3‑dimethylbutanimidamide free base) |
| Comparator Or Baseline | Butanimidamide free base (estimated XLogP3 ≈ 0.3) |
| Quantified Difference | ΔXLogP3 ≈ +0.6; approximately 4‑fold higher predicted logP |
| Conditions | PubChem XLogP3 algorithm v3.0; in silico prediction |
Why This Matters
A 0.6 log unit increase in predicted lipophilicity corresponds to roughly 4‑fold higher passive membrane permeability, making N,3‑dimethylbutanimidamide hydrochloride the preferred choice when designing cell‑permeable amidine‑based probes or prodrugs.
- [1] PubChem Compound Summary CID 11040666. XLogP3-AA = 0.9; Rotatable Bond Count = 2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11040666 View Source
